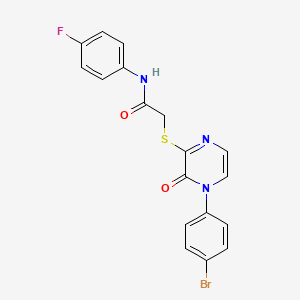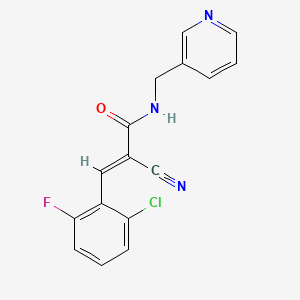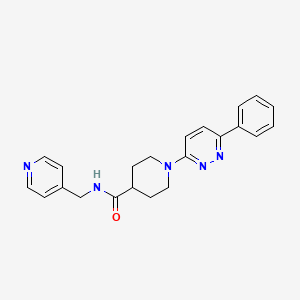![molecular formula C13H19NO B2537416 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine CAS No. 1341434-27-2](/img/structure/B2537416.png)
3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine” is a chemical compound with the CAS Number: 1909335-90-5 . It has a molecular weight of 241.76 . The IUPAC name for this compound is 3-(1-(3-methoxyphenyl)ethyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The compound also contains a methoxyphenyl group and an ethyl group attached to the pyrrolidine ring .Wissenschaftliche Forschungsanwendungen
Materials Science Applications
- Electrochromic and Ion Receptor Properties : An etheric member of N-linked polybispyrroles based on a pyrrolidine derivative was electrochemically synthesized, showing strong stability and reversible redox process. It exhibited good electrochromic material properties and a selective voltammetric response towards Na+ ions among the alkali series in an organic medium, indicating its potential in metal recovery and ion sensing applications (Mert, Demir, & Cihaner, 2013).
Medicinal Chemistry Applications
- Antibacterial Activity : A series of 1-methylcarbapenems having a pyrrolidine moiety described showed potent in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria. The study emphasized the significance of substituents on the pyrrolidine ring in influencing antibacterial activity, with specific compounds demonstrating outstanding efficacy (Kim et al., 2006).
Organometallic Chemistry Applications
- Synthesis and Characterization of Complexes : Hybrid (Te, N) and (N, Te, N) ligands having a pyrrolidine ring were synthesized, and their palladium(II) and mercury(II) complexes were characterized. This study illustrates the versatility of pyrrolidine derivatives in forming stable organometallic complexes, highlighting their potential applications in catalysis and material science (Singh et al., 2003).
Synthesis and Reactivity Studies
- Mechanochemical Synthesis of Metal Complexes : Zn(II), Cd(II), and Cu(II) complexes with a compound structurally related to 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine were produced using ball milling, a mechanochemical technique. This innovative approach not only highlights the environmental benefits of solvent-free synthesis but also the reactivity and potential applications of pyrrolidine derivatives in coordination chemistry (Zaky & Fekri, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(3-methoxyphenyl)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(12-6-7-14-9-12)11-4-3-5-13(8-11)15-2/h3-5,8,10,12,14H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWXZMIVEAKPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNC1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dimethyl-1-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2537334.png)

![N-[4-(cyclopropanecarbonylamino)-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B2537337.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2537339.png)




![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2537346.png)
![1-(4-chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2537349.png)
![1,6,7-trimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537350.png)
![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2537352.png)
![2-Methyl-5-[(E)-2-nitroethenyl]pyridine](/img/structure/B2537353.png)
